プロカテロール塩酸塩ヘミヒドラート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Procaterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist and bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is known for its potent bronchodilatory effects, which help in relaxing bronchial smooth muscles and increasing bronchial airflow .

科学的研究の応用

Procaterol hydrochloride has several scientific research applications, including:

作用機序

Target of Action

Procaterol hydrochloride hemihydrate, also known as Meptin or Procaterol Hydrochlorid, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airway flow.

Mode of Action

Procaterol is a long-acting beta-2-adrenergic receptor agonist . It interacts with its target by stimulating the beta-2 receptor in the lung, which leads to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by Procaterol triggers a cascade of biochemical events. This includes the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle and bronchodilation .

Pharmacokinetics

Following oral administration, Procaterol is rapidly absorbed. The mean peak plasma concentration (Cmax) is reached at approximately 1.44 hours post-dose . The mean apparent terminal elimination half-life is about 3.83 hours . Due to the small therapeutic dose, systemic levels of Procaterol are low or undetectable after inhalation . Hepatic metabolism is the primary mechanism for the elimination of Procaterol from the body, and first-pass metabolism may limit systemic bioavailability .

Result of Action

The primary result of Procaterol’s action is the relaxation of bronchial smooth muscle and bronchodilation , leading to increased bronchial airflow . This makes it a potent bronchodilator, used for the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Procaterol can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Pharmaceutical companies have researched stabilizers to prevent oxidation . The compound is stable under recommended temperatures and pressures .

Safety and Hazards

生化学分析

Biochemical Properties

Procaterol Hydrochloride Hemihydrate acts as an agonist at the beta-2 adrenergic receptor . The stimulation of this receptor in the lung causes relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .

Cellular Effects

Procaterol Hydrochloride Hemihydrate exerts its effects on various types of cells, primarily the smooth muscle cells in the bronchi. By binding to the beta-2 adrenergic receptors on these cells, it causes relaxation and dilation of the bronchial passages . This improves airflow and reduces symptoms in conditions like asthma and COPD .

Molecular Mechanism

The molecular mechanism of action of Procaterol Hydrochloride Hemihydrate involves its binding to the beta-2 adrenergic receptor . This receptor is a G-protein coupled receptor, and its activation leads to an increase in the intracellular levels of cyclic AMP. This, in turn, activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation .

Temporal Effects in Laboratory Settings

The apparent elimination half-life of Procaterol Hydrochloride Hemihydrate is approximately 4.2 hours . Hepatic metabolism is the primary mechanism for elimination of Procaterol Hydrochloride Hemihydrate from the body, and first-pass metabolism may limit systemic bioavailability .

Metabolic Pathways

The specific metabolic pathways of Procaterol Hydrochloride Hemihydrate are not mentioned in the current search results. It is known that hepatic metabolism is the primary mechanism for its elimination .

準備方法

Procaterol hydrochloride can be synthesized through a series of chemical reactions. The preparation method involves reacting 8-hydroxyquinoline nitrogen oxide with 2-bromobutyryl halide to obtain 5-(2-bromobutyryl)-8-hydroxyquinolone. This compound undergoes aminolysis to form 5-(2-methylisopropylamine butyryl)-8-hydroxyquinolone, which is then reduced through hydrogenation to yield procaterol. Finally, procaterol is salified with hydrochloric acid to produce procaterol hydrochloride .

化学反応の分析

Procaterol hydrochloride undergoes various types of chemical reactions, including:

Substitution: The synthesis involves substitution reactions, such as the reaction of 8-hydroxyquinoline nitrogen oxide with 2-bromobutyryl halide.

Common reagents used in these reactions include 2-bromobutyryl halide, isopropylamine, and sodium borohydride . The major products formed from these reactions are intermediates that eventually lead to the formation of procaterol hydrochloride .

類似化合物との比較

Procaterol hydrochloride is similar to other beta-2 adrenergic receptor agonists such as salbutamol (albuterol) and pirbuterol . procaterol has a more prolonged action compared to these compounds . Unlike salbutamol, procaterol is not marketed in the United States due to its instability in the presence of moisture and air .

Similar compounds include:

Salbutamol (Albuterol): A short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma.

Pirbuterol: Another beta-2 adrenergic receptor agonist with similar bronchodilatory properties.

特性

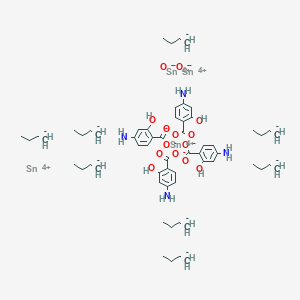

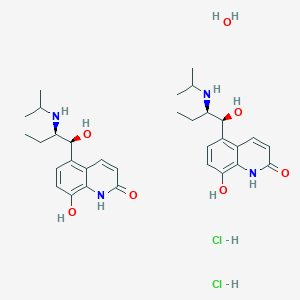

| { "Design of the Synthesis Pathway": "The synthesis pathway for Procaterol Hydrochloride involves the conversion of 4-hydroxybenzaldehyde to 4-hydroxyphenylacetone, which is then converted to Procaterol Hydrochloride through a series of reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-nitropropane", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Reduction of 4-hydroxybenzaldehyde with sodium borohydride in methanol to form 4-hydroxyphenylmethanol", "Step 2: Conversion of 4-hydroxyphenylmethanol to 4-hydroxyphenylacetone by reacting it with 2-nitropropane in the presence of sodium hydroxide and ethanol", "Step 3: Reduction of 4-hydroxyphenylacetone with sodium borohydride in methanol to form Procaterol", "Step 4: Conversion of Procaterol to Procaterol Hydrochloride by reacting it with hydrochloric acid in acetone and purifying the product using diethyl ether and chloroform" ] } | |

CAS番号 |

81262-93-3 |

分子式 |

C32H48Cl2N4O7 |

分子量 |

671.6 g/mol |

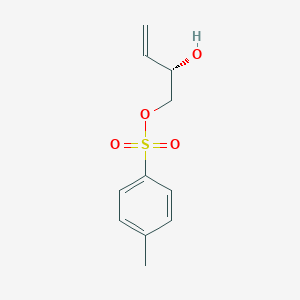

IUPAC名 |

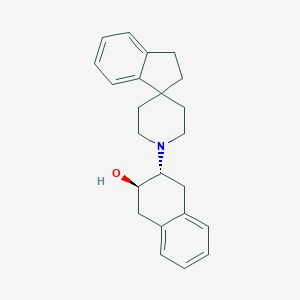

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrate;dihydrochloride |

InChI |

InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1 |

InChIキー |

RZKAQAPBCFPJTK-GOPHCVLGSA-N |

異性体SMILES |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl |

SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl |

正規SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl |

同義語 |

rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate; R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)